(r)-2-(1-Hydroxyethyl)-6-methoxyphenol
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Overview
Description
®-2-(1-Hydroxyethyl)-6-methoxyphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by its hydroxyethyl and methoxyphenol functional groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Hydroxyethyl)-6-methoxyphenol typically involves the condensation of an aldehyde with a β-ketoester in the presence of ammonia. The reaction conditions often include mild temperatures and the use of catalysts such as aluminum chloride or phenylboronic acid to facilitate the process .
Industrial Production Methods
Industrial production of ®-2-(1-Hydroxyethyl)-6-methoxyphenol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
®-2-(1-Hydroxyethyl)-6-methoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield aldehydes or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted phenol derivatives.
Scientific Research Applications
®-2-(1-Hydroxyethyl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of ®-2-(1-Hydroxyethyl)-6-methoxyphenol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and methoxyphenol groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects through various pathways, including enzyme inhibition, receptor binding, or modulation of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-2-(1-Hydroxyethyl)-6-methoxyphenol is unique due to its specific functional groups and chiral nature. The presence of both hydroxyethyl and methoxyphenol groups imparts distinct chemical properties and reactivity compared to similar compounds. Its chiral nature also makes it valuable in asymmetric synthesis and chiral resolution studies.
Properties
Molecular Formula |
C9H12O3 |
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Molecular Weight |
168.19 g/mol |
IUPAC Name |
2-[(1R)-1-hydroxyethyl]-6-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-4-3-5-8(12-2)9(7)11/h3-6,10-11H,1-2H3/t6-/m1/s1 |
InChI Key |
CKHIZEVLMKPTAJ-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=C(C(=CC=C1)OC)O)O |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)O)O |
Origin of Product |
United States |
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